molecular formula C8H9FO3S B2391990 2-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS No. 1461702-87-3

2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Cat. No.: B2391990
CAS No.: 1461702-87-3
M. Wt: 204.22
InChI Key: QBVCZJRSNNPWGG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulphonyl)benzyl alcohol is a chemical compound that belongs to the class of sulfones. It is characterized by the presence of a benzenemethanol core with a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of florfenicol amine as a starting material, which undergoes specific reaction conditions to yield the desired product . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

2-Fluoro-4-(methylsulphonyl)benzyl alcohol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and functional group transformations.

    Biology: It is used in the study of biological pathways and molecular interactions due to its unique chemical properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-4-(methylsulphonyl)benzyl alcohol can be compared with other similar compounds, such as:

    Benzenemethanol, 2-fluoro-4-methyl-3-nitro-: This compound has a nitro group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.

    Benzenemethanol, 2-(methylsulfonyl)-4-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of a fluorine atom, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVCZJRSNNPWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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